(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine chemical properties
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine chemical properties
An In-depth Technical Guide to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine: Properties, Synthesis, and Application in Drug Discovery
Abstract
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral synthetic intermediate of significant interest in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, and strategic applications in drug development. The morpholine scaffold is a privileged structure in pharmacology, known for conferring favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). This guide details the role of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine as a versatile building block, leveraging its dual functionality—a protected secondary amine and a reactive chloromethyl group—to enable the synthesis of diverse and complex molecular architectures. This paper is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic programs.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a ubiquitous feature in a multitude of approved pharmaceutical agents, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its prevalence is not coincidental; the morpholine ring offers a unique combination of advantageous properties. The presence of an ether oxygen and a basic nitrogen atom provides a fine-tuned balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[2][3][4] This modulation of pharmacokinetic/pharmacodynamic (PK/PD) properties is a cornerstone of modern drug design.[2][5]
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine, hereafter referred to as the title compound, is a strategically designed chiral intermediate. The key features that underscore its utility are:
-
Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed three-dimensional orientation, which is critical for achieving stereospecific interactions with biological targets.
-
N-Benzyl Protection: The phenylmethyl (benzyl) group serves as a robust and readily removable protecting group for the morpholine nitrogen, preventing unwanted side reactions while allowing for deprotection in later synthetic stages.
-
Reactive Handle: The chloromethyl group at C2 is an electrophilic site, primed for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the extension of the molecular scaffold.
This guide will elucidate the core chemical properties, provide a robust synthetic strategy, and explore the compound's application as a pivotal building block in synthetic campaigns.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. The key identifiers and properties for the title compound are summarized below. It should be noted that some physical properties, such as physical state and melting point, are reported for the racemic mixture and may vary for the pure enantiomer.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-4-benzyl-2-(chloromethyl)morpholine | [6] |
| Synonyms | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | [6] |
| CAS Number | 186293-54-9 | [6] |
| Molecular Formula | C₁₂H₁₆ClNO | [6][7] |
| Molecular Weight | 225.72 g/mol | [6] |
| Physical Form | Liquid / White to Yellow Solid (reports vary, likely dependent on purity and specific isomer) | [6] |
| Purity | ≥97% | [6] |
| InChI | 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | [6] |
| InChIKey | GVWRZZNYCOTWNN-LBPRGKRZSA-N | [6] |
| SMILES | C1=CC=C(C=C1)CN2CCOC(C2)CCl | [7] |
| Storage Temperature | Ambient to 2-8°C | [6] |
Stereoselective Synthesis
The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal chemistry.[8][9] While various methods exist, a robust and scalable approach often involves construction from readily available chiral precursors. A plausible and efficient synthetic route to (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine starts from (R)-epichlorohydrin. This strategy builds the morpholine ring sequentially, ensuring control over the stereocenter at C2.
The proposed synthesis involves three key transformations:
-
Nucleophilic Ring-Opening: Benzylamine opens the epoxide of (R)-epichlorohydrin to form the chiral amino alcohol intermediate, (R)-1-(benzylamino)-3-chloropropan-2-ol.
-
Intramolecular Cyclization: The amino alcohol is cyclized under basic conditions. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the terminal chloride via an intramolecular Williamson ether synthesis to form the N-benzyl morpholine ring.
-
Hydroxymethyl to Chloromethyl Conversion: The resulting primary alcohol, (R)-(4-benzylmorpholin-2-yl)methanol, is converted to the target chloromethyl compound using a standard chlorinating agent like thionyl chloride (SOCl₂).
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for morpholine synthesis.[5][10] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of (R)-1-(benzylamino)-3-chloropropan-2-ol
-
To a stirred solution of benzylamine (1.1 equivalents) in methanol at 0°C, add (R)-epichlorohydrin (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Remove the solvent under reduced pressure. The resulting crude oil can often be used in the next step without further purification.
Step 2: Synthesis of (R)-(4-benzylmorpholin-2-yl)methanol
-
Dissolve the crude amino alcohol from Step 1 in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0°C.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, forming the alkoxide necessary for the intramolecular Sₙ2 reaction. NaH is often chosen as the resulting byproduct is hydrogen gas, which is easily removed.[10]
-
-
After the addition is complete, allow the mixture to warm to room temperature or heat gently (e.g., 50-60°C) to drive the cyclization to completion.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
-
Dissolve the purified alcohol from Step 2 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.
-
Add thionyl chloride (SOCl₂, 1.2-1.5 equivalents) dropwise. A small amount of a base like pyridine (catalytic or stoichiometric) may be added to scavenge the HCl byproduct.[11]
-
Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The mechanism proceeds through a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, often with inversion of configuration (though this is irrelevant for a primary alcohol).
-
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed stereoselective synthesis of the title compound.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this specific intermediate are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[12]
¹H NMR:
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted phenyl ring of the benzyl group.
-
Benzylic Protons (δ ~3.5 ppm): A sharp singlet integrating to 2H (Ar-CH₂ -N). The singlet nature arises from the lack of adjacent protons.
-
Chloromethyl Protons (δ ~3.6-3.8 ppm): A multiplet, likely an AB quartet or two distinct doublets of doublets, integrating to 2H (Cl-CH₂ -C). These protons are diastereotopic due to the adjacent chiral center.
-
Morpholine Protons (δ ~2.0-4.0 ppm): A series of complex multiplets integrating to 7H. The protons on the morpholine ring (H2, H3, H5, H6) form a complex spin system.
-
The proton at C2 (O-CH -CH₂Cl) would appear as a multiplet around δ 3.8-4.0 ppm.
-
The protons adjacent to the oxygen (C6) would be downfield (δ ~3.7 ppm) compared to the protons adjacent to the nitrogen (C3, C5) (δ ~2.2-2.8 ppm).[12]
-
¹³C NMR:
-
Aromatic Carbons (δ ~127-138 ppm): Four signals for the phenyl ring (quaternary C-ipso, and three CH carbons).
-
Benzylic Carbon (δ ~60-65 ppm): Ar-C H₂-N.
-
Morpholine Carbons (δ ~50-80 ppm):
-
C H₂-O (C6): ~67 ppm.[12]
-
C H-O (C2): ~75-80 ppm.
-
C H₂-N (C3, C5): ~50-55 ppm.
-
-
Chloromethyl Carbon (δ ~45-50 ppm): C H₂-Cl.
Applications in Drug Discovery: A Versatile Chiral Building Block
The primary value of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine lies in its role as a versatile synthetic intermediate. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.
Key transformations include:
-
Amination: Reaction with primary or secondary amines to introduce novel side chains, potentially targeting specific pockets in a protein active site.
-
Thiolation: Reaction with thiols to form thioethers, a common linkage in various bioactive molecules.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to generate ether linkages.
-
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The N-benzyl group can be removed in a final step via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the secondary amine of the morpholine ring.[10] This newly freed amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, adding another layer of diversity to the synthetic strategy.
Caption: Synthetic utility of the title compound as a versatile intermediate.
Safety and Handling
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a reactive chemical intermediate and should be handled with appropriate precautions. Based on data for the racemic mixture, the compound presents several hazards.[6][7]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Danger
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a high-value chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, combined with two distinct and orthogonally reactive functional groups, provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. The strategic importance of the morpholine scaffold in optimizing drug-like properties further enhances the utility of this intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.
References
-
Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2024). American Chemical Society - ACS Figshare. [Link]
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (PMC). [Link]
-
Cozzolino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
-
Mishra, D., et al. (2021). shows the reaction between aryl amine and chloroacetyl chloride to give... ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2023). MDPI. [Link]
-
Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2... ResearchGate. Accessed January 15, 2026. [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (2011).
-
4-Benzyl-2-(chloromethyl)morpholine. PubChem. Accessed January 15, 2026. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. [Link]
-
Morpholine, 4-methyl-. NIST WebBook. Accessed January 15, 2026. [Link]
-
Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Applicable Chemistry. Accessed January 15, 2026. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2024). Journal of the American Chemical Society. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]
-
Continuous flow synthesis of vicinyl amino alcohols. (2015). Royal Society of Chemistry. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]
-
Morpholine. Wikipedia. Accessed January 15, 2026. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. acdlabs.com [acdlabs.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
